molecular formula C21H28N6O2 B6447323 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 2549004-55-7

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6447323
CAS No.: 2549004-55-7
M. Wt: 396.5 g/mol
InChI Key: JMFWTNMNKPVTSL-UHFFFAOYSA-N
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Description

This compound features a central ethanone linker bridging two piperazine moieties: one substituted with a 6-methoxypyrimidin-4-yl group and the other with a phenyl group.

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-29-20-15-19(22-17-23-20)26-9-7-24(8-10-26)16-21(28)27-13-11-25(12-14-27)18-5-3-2-4-6-18/h2-6,15,17H,7-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFWTNMNKPVTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a chemical compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound, identified by the CAS number 2192711-38-7, has a molecular formula of C16H25N5O2 and a molecular weight of 319.40 g/mol. Its structure includes a methoxypyrimidine moiety and piperazine rings, which are known to influence various biological pathways.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H25N5O2\text{C}_{16}\text{H}_{25}\text{N}_{5}\text{O}_{2}

This structure is crucial in determining its biological activity, as the arrangement of functional groups can affect how the compound interacts with biological targets.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems and enzymes involved in various biochemical pathways:

Target Enzymes:

  • Acetylcholinesterase Inhibition: Similar compounds have been shown to inhibit acetylcholinesterase, potentially enhancing cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer's disease.

Biochemical Pathways:

  • Neurotransmission Modulation: The compound may influence neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation and cognitive functions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

Antidepressant Activity:
Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models, likely due to their modulation of serotonin receptors.

Anticancer Potential:
Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells through various signaling pathways .

Anti-inflammatory Effects:
The compound may also demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines, thereby providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A Demonstrated significant inhibition of acetylcholinesterase activity, suggesting potential use in Alzheimer's treatment.
Study B Showed antidepressant-like effects in rodent models, correlating with increased serotonin levels.
Study C Reported cytotoxicity against various cancer cell lines, indicating possible anticancer applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Substituents Physicochemical Properties Synthetic Yield/Purity Potential Applications References
Target Compound : 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one 6-Methoxypyrimidin-4-yl, phenyl Likely moderate solubility due to methoxy group Not specified Hypothesized CNS receptor modulation
QD10: 1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one Benzoylphenoxypropyl, phenyl Mp: 148–151°C; UPLC/MS purity: 100% 62% yield Histamine H3 receptor ligands
QD17: 1-(4-(4-(3-(4-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one 4-Chlorobenzoylphenoxypropyl Mp: 181–183°C; UPLC/MS purity: 100% 35% yield Antioxidant and H3 receptor dual activity
Compound 4 (): 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidin-2-yl, chloro Not specified Synthesized via chloroacetyl chloride coupling Kinase inhibition (hypothetical)
3a (): 1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one Aryl sulfonyl indole, 2-methoxyphenyl Not specified Microwave-assisted synthesis 5-HT6 receptor modulation
Z223-2050 (): 1-(4-Phenylpiperazin-1-yl)-2-{4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-one Pyrazolopyrimidine, pyridinyl Mol. Wt.: 483.58 g/mol Available as 3 mg sample Kinase or GPCR targeting

Key Observations:

Substituent Effects: Methoxy vs. Pyrimidine Position: The 4-pyrimidinyl substitution in the target compound contrasts with pyrimidin-2-yl in , which could alter steric interactions in receptor binding .

Synthetic Efficiency :

  • High-purity compounds (>98% UPLC/MS) are common in analogues like QD10 and QD17, achieved via optimized coupling reactions (e.g., sulfonyl chloride or chloroacetyl chloride intermediates) .
  • Lower yields (e.g., 18% for QD12 in ) are linked to bulky substituents (e.g., nitro groups), suggesting the target compound’s methoxy group may improve synthetic accessibility .

Aryl sulfonyl indole derivatives () demonstrate the ethanone linker’s versatility in CNS-targeted scaffolds, though the target compound’s pyrimidine focus may shift selectivity toward kinase or adenosine receptors .

Research Findings and Trends

  • Thermal Stability : Melting points for analogues range from 123°C (QD15) to 183°C (QD17), correlating with substituent polarity. The target compound’s methoxy group may lower its mp compared to halogenated derivatives .
  • Receptor Binding: Piperazine-ethanone scaffolds are prevalent in 5-HT6 () and histamine H3 () ligands, implying the target compound could share similar binding modes .
  • Synthetic Strategies: Microwave-assisted synthesis () and chloroacetyl chloride coupling () are effective for ethanone-linked piperazines, suggesting viable routes for scaling the target compound .

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